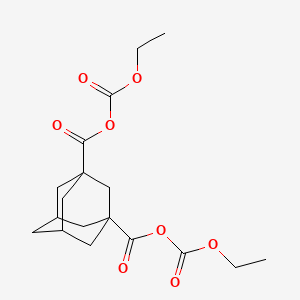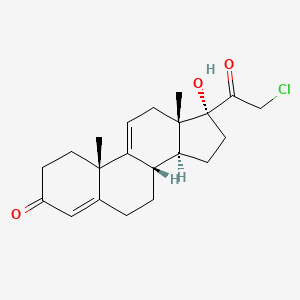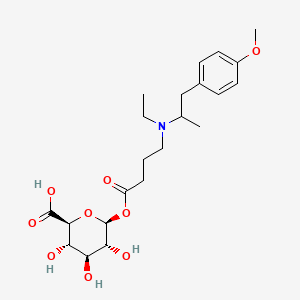
Mebeverine Acid Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mebeverine Acid Glucuronide is a metabolite of Mebeverine, a myotropic antispasmodic agent primarily used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramps .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine Acid Glucuronide involves the glucuronidation of Mebeverine Acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the conjugation of glucuronic acid to Mebeverine Acid .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
化学反応の分析
Types of Reactions: Mebeverine Acid Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized metabolites, while reduction may yield reduced forms of the compound .
科学的研究の応用
Mebeverine Acid Glucuronide has several scientific research applications, including:
作用機序
Mebeverine Acid Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: It primarily targets the smooth muscles of the gastrointestinal tract.
Pathways Involved: It may alter contractile activity and small bowel motor activity by affecting calcium channels and muscarinic receptors .
類似化合物との比較
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Uniqueness: Mebeverine Acid Glucuronide is unique due to its specific role in the metabolism of Mebeverine and its selective activity on the smooth muscles of the gastrointestinal tract. Unlike other glucuronides, it does not exhibit systemic anticholinergic side effects .
特性
分子式 |
C22H33NO9 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO9/c1-4-23(13(2)12-14-7-9-15(30-3)10-8-14)11-5-6-16(24)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h7-10,13,17-20,22,25-27H,4-6,11-12H2,1-3H3,(H,28,29)/t13?,17-,18-,19+,20-,22+/m0/s1 |
InChIキー |
FARFEAMEIJRRRN-WDXLFLMVSA-N |
異性体SMILES |
CCN(CCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
正規SMILES |
CCN(CCCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
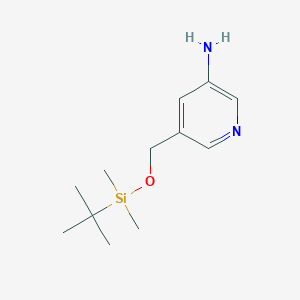

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

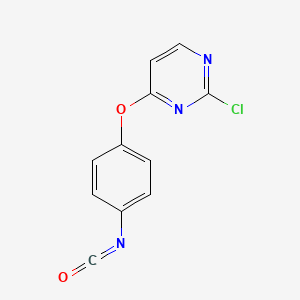
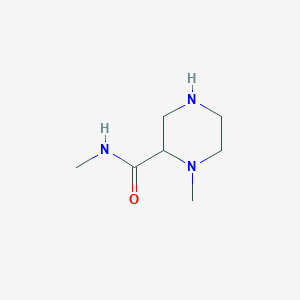
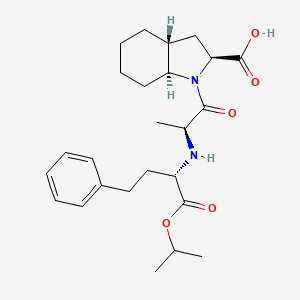
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
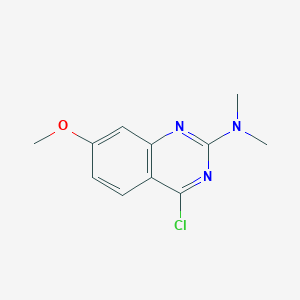
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
